molecular formula C16H17N3O3S B272227 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole

1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole

Cat. No. B272227
M. Wt: 331.4 g/mol
InChI Key: YFRBPEPFUJNPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as EBS or EBS-2 and is known for its ability to act as a photostabilizer and ultraviolet absorber. In

Mechanism of Action

EBS acts as a photostabilizer and ultraviolet absorber by absorbing ultraviolet radiation and converting it into heat. This prevents the degradation of polymers and other materials that are sensitive to ultraviolet radiation. EBS achieves this through a mechanism known as excited-state proton transfer (ESPT), where the absorbed energy is transferred to a proton, which then dissipates the energy as heat.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of EBS. However, studies have shown that EBS has low toxicity and is not mutagenic or carcinogenic. EBS has also been shown to have minimal effects on cell viability and proliferation.

Advantages and Limitations for Lab Experiments

EBS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EBS is also highly effective as a photostabilizer and ultraviolet absorber, making it a valuable tool in materials science research. However, one limitation of EBS is that it may interfere with some analytical techniques, such as mass spectrometry, due to its strong ultraviolet absorption.

Future Directions

There are several future directions for research on EBS. One area of research is the development of new EBS derivatives with improved photostabilizing and ultraviolet absorption properties. Another area of research is the investigation of EBS for use in biomedical applications, such as drug delivery and tissue engineering. Additionally, more research is needed to fully understand the biochemical and physiological effects of EBS.
In conclusion, 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole, or EBS, is a valuable compound in scientific research due to its photostabilizing and ultraviolet absorption properties. EBS has several advantages for use in lab experiments, including its stability and effectiveness. However, more research is needed to fully understand the compound's biochemical and physiological effects and to explore its potential in new applications.

Synthesis Methods

The synthesis of EBS involves the reaction of 4-ethoxy-3-ethylphenol with sulfonyl chloride in the presence of a base. The resulting product is then reacted with 1H-benzotriazole in the presence of a catalyst to yield EBS. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

EBS has been extensively used in scientific research, particularly in the field of materials science. It is commonly used as a photostabilizer and ultraviolet absorber in polymers, coatings, and adhesives. EBS has also been investigated for its potential use in the development of organic solar cells and organic light-emitting diodes.

properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-ethoxy-3-ethylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C16H17N3O3S/c1-3-12-11-13(9-10-16(12)22-4-2)23(20,21)19-15-8-6-5-7-14(15)17-18-19/h5-11H,3-4H2,1-2H3

InChI Key

YFRBPEPFUJNPGD-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC

Origin of Product

United States

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